1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This spirocyclic compound features a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a 4'-piperidine ring via a spiro junction. The 1'-methyl and 2-phenyl substituents contribute to its stereoelectronic profile, influencing reactivity and biological interactions.
Properties
IUPAC Name |
1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-23-13-11-21(12-14-23)24-19(17-9-5-6-10-20(17)25-21)15-18(22-24)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSUESXYZNAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] (CAS No. 374771-85-4) is a complex organic compound with potential biological activities. This article synthesizes diverse research findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 333.4 g/mol. The compound features a spiro structure that combines elements of pyrazole and oxazine chemistry, which are known for their various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
| InChI Key | SJVSUESXYZNAFJ-UHFFFAOYSA-N |
| PubChem CID | 5128094 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of spiro compounds similar to this one possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting growth and viability .
- Cytotoxic Effects : Preliminary investigations suggest that 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] may exhibit cytotoxic effects on cancer cell lines. The mechanisms may involve apoptosis induction or cell cycle arrest; however, detailed studies are required to elucidate these pathways .
- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This suggests potential therapeutic applications in inflammatory diseases .
The precise mechanism of action for 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease processes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various spiro compounds against common pathogens. Results indicated that modifications to the phenyl group significantly enhanced antibacterial activity .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that certain derivatives led to reduced cell viability and induced apoptosis. These findings highlight the potential of this class of compounds in cancer therapy .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antimicrobial activities. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The potential of 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] in this regard remains to be fully explored but is promising based on related compounds.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction of this compound with biological macromolecules. Preliminary findings indicate that similar compounds can effectively bind to target proteins involved in microbial resistance mechanisms. This suggests that 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] may also exhibit favorable binding characteristics .
Potential in Drug Development
Given its unique structure and demonstrated biological activities, this compound could serve as a lead molecule in the development of new antimicrobial agents. The combination of its spirocyclic framework and nitrogen-rich heterocycles may enhance its pharmacological properties and specificity towards microbial targets.
Neuropharmacological Research
The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperidine rings have been associated with neuroprotective effects and modulation of neurotransmitter systems. Future studies could investigate the neuropharmacological properties of 1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], particularly in relation to disorders such as anxiety or depression.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations in Spiroheterocycles
- 9′-Bromo Analog (RN: 374921-75-2): The bromo-substituted derivative (9-bromo-1′-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4′-piperidine]) replaces a hydrogen atom with bromine at position 9′. This substitution increases molecular weight (avg.
2-(Naphthalen-2-yl)-1'-propyl Derivative :
Substitution of the phenyl group with a naphthalen-2-yl moiety and replacement of the methyl group with a propyl chain at the 1'-position increases hydrophobicity (logP ~4.2 predicted). The collision cross-section (CCS) for [M+H]+ adduct (206.3 Ų) suggests a compact conformation, contrasting with bulkier analogs ().
| Compound | Molecular Formula | Key Substituents | CCS [M+H]+ (Ų) |
|---|---|---|---|
| Target Compound | C23H23N3O | 1'-Methyl, 2-phenyl | N/A |
| 9′-Bromo Analog | C23H22BrN3O | 9′-Bromo, 1'-methyl, 2-phenyl | N/A |
| 2-(Naphthalen-2-yl)-1'-propyl | C27H28N3O | 1'-Propyl, 2-naphthalen-2-yl | 206.3 |
Heterocyclic Core Modifications
- Pyrazolo[1,5-c]quinazolines :
Copper-catalyzed synthesis routes yield derivatives with fused quinazoline rings instead of oxazine. These compounds exhibit enhanced π-π stacking capabilities due to planar aromatic systems, improving binding to nucleic acid targets (). - Benzo[e]pyrazolo[1,5-c][1,3]thiazines :
Replacement of the oxazine oxygen with sulfur (thiazine) increases electronegativity and alters metabolic stability. For example, β-oxodithioesters serve dual roles in synthesis, acting as ligands and substrates ().
Copper-Catalyzed Approaches
- The target compound’s spirooxazine-piperidine framework shares synthetic parallels with pyrazolo[1,5-c]quinazolines. Copper-mediated Ullmann coupling facilitates tandem reactions, enabling efficient construction of fused heterocycles ().
- In contrast, brominated analogs require halogenation steps post-cyclization, as seen in the synthesis of 9′-bromo derivatives ().
Reductive Amination and Spirocyclization
- Piperidine-containing spiro compounds often employ reductive amination, as demonstrated in the synthesis of 1-[2-({4-[(3-fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole (). Sodium triacetoxyborohydride is a critical reagent for stabilizing imine intermediates.
Pharmacological and Functional Comparisons
Antitubercular Activity
- Spirooxindole derivatives (e.g., compound 56 in ) with chloro and methyl substituents exhibit MIC values of 12.5 µg/mL against M. tuberculosis, though less potent than isoniazid (MIC = 0.2 µg/mL).
Herbicidal Potential
- Pyrazolo[1,5-c]thiadiazine derivatives inhibit photosynthetic electron transport (PSII) with efficacy comparable to diuron. The oxazine core in the target compound may offer similar bioactivity, but with reduced electrophilicity compared to thiadiazine analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
